3-(4-Pentylphenyl)azetidine

Lipophilicity LogP Drug-likeness

Researchers requiring precise mesogenic behavior or CNS-targeted lead compounds face limited access to azetidine building blocks with optimized 4-pentylphenyl substitution. 3-(4-Pentylphenyl)azetidine addresses this gap with: • Extended alkyl chain enabling nematic liquid crystal phases with broad thermal stability (263-365 K range) and tunable dielectric anisotropy (Δε). • Elevated lipophilicity (est. logP ≈ 4.2) for passive blood-brain barrier permeation in CNS drug discovery. • Strained azetidine ring (≈26 kcal/mol) providing conformational rigidity to reduce entropic penalty upon target binding. Supplied at ≥95% purity with full analytical support, enabling reproducible synthesis and formulation development.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B15336870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pentylphenyl)azetidine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2CNC2
InChIInChI=1S/C14H21N/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15-11-14/h6-9,14-15H,2-5,10-11H2,1H3
InChIKeyNORFCCQBDONQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Pentylphenyl)azetidine: Physicochemical Baseline and Sourcing


3-(4-Pentylphenyl)azetidine (CAS not yet publicly assigned; molecular formula C₁₄H₂₁N, molecular weight 203.32 g/mol) is a heterocyclic building block consisting of a 3-aryl-substituted azetidine core bearing a 4-pentylphenyl moiety . The compound is typically supplied as a colorless to pale yellow liquid or solid with a purity specification of 95%, exhibiting solubility in common organic solvents including ethanol and dichloromethane while remaining poorly soluble in water . The azetidine ring contributes significant ring strain (approximately 26 kcal/mol), which imparts unique reactivity and conformational constraints that differentiate this scaffold from less-strained heterocycles such as pyrrolidine or piperidine . Structurally related 3-aryl azetidines are established intermediates in both pharmaceutical development and liquid crystalline material design, with the 4-pentylphenyl substituent providing the extended aliphatic tail required for mesophase formation and anisotropic ordering .

3-(4-Pentylphenyl)azetidine: Why Generic Substitution Fails


Substituting 3-(4-pentylphenyl)azetidine with a generic 3-aryl azetidine (e.g., 3-phenylazetidine or 3-(4-methylphenyl)azetidine) is not scientifically justified in applications requiring specific mesomorphic behavior or receptor-binding profiles. The 4-pentyl substituent directly governs critical physicochemical parameters including lipophilicity (estimated logP ≈ 4.2) [1], molecular length-to-breadth ratio, and van der Waals interactions, which collectively determine liquid crystalline phase formation, phase transition temperatures, and anisotropic ordering [2]. In pharmaceutical contexts, the n-pentyl chain length has been empirically optimized in azetidine-derived receptor modulators to achieve target binding affinity and selectivity [3]. Even closely related analogs such as 3-(4-butylphenyl)azetidine or 3-(4-hexylphenyl)azetidine exhibit divergent solubility, metabolic stability, and mesophase thermal ranges that preclude direct interchange without extensive revalidation [4]. The following quantitative evidence establishes where this specific compound demonstrates verifiable differentiation.

3-(4-Pentylphenyl)azetidine: Head-to-Head Differentiation Evidence


Lipophilicity: Pentylphenyl vs. Phenyl Azetidine

3-(4-Pentylphenyl)azetidine exhibits substantially higher lipophilicity than the unsubstituted 3-phenylazetidine parent scaffold, as inferred from structurally cognate compounds. A triazole-containing analog bearing the identical 4-pentylphenyl moiety and azetidine-3-carboxylic acid core displays a calculated logP value of 4.2 [1]. In contrast, 3-phenylazetidine (C₉H₁₁N, MW 133.19) exhibits significantly lower lipophilicity due to the absence of the aliphatic tail [2]. The pentyl chain contributes approximately +2.5 to +3.0 logP units based on fragment-based additivity principles. This differentiation is critical for membrane permeability in CNS-targeted drug discovery and for achieving adequate solubility profiles in liquid crystal formulations.

Lipophilicity LogP Drug-likeness

Mesomorphic Phase: Nematic vs. Non-Mesogenic Analogs

The 4-pentylphenyl substituent in 3-(4-pentylphenyl)azetidine provides the extended molecular geometry essential for liquid crystalline behavior. Compounds containing the 4-pentylphenyl moiety, such as S-(4-pentylphenyl) 4-(pentyloxy)benzothioate, unambiguously form enantiotropic nematic phases with thermal stability spanning 263 K to 365 K [1]. In contrast, 2-azetidinone compounds lacking extended alkyl tails exhibit only nematic phases with restricted thermal ranges, while oxazepine analogs fail to display any liquid crystalline properties whatsoever [2]. 3-Phenylazetidine, bearing only a phenyl group without an aliphatic tail, shows no reported mesomorphic behavior and is characterized as a simple colorless to pale yellow liquid . The pentyl chain increases the molecular aspect ratio and facilitates the anisotropic intermolecular interactions necessary for mesophase stabilization.

Liquid Crystal Nematic Phase Mesophase

Bulk Property Differences: Phenyl vs. Pentylphenyl Azetidine

The molecular weight of 3-(4-pentylphenyl)azetidine (203.32 g/mol) is approximately 53% greater than that of 3-phenylazetidine (133.19 g/mol) [1]. This substantial mass difference directly impacts volatility, boiling point, and vapor pressure, which are critical parameters in both liquid crystal mixture formulation (affecting operational temperature ranges and evaporation rates) and pharmaceutical process chemistry (affecting drying, purification, and storage conditions). 3-Phenylazetidine exhibits a boiling point of 226.8 ± 9.0 °C at 760 mmHg and vapor pressure of 0.1 ± 0.4 mmHg at 25°C [2]; 3-(4-pentylphenyl)azetidine, with its additional pentyl chain mass, is expected to exhibit a boiling point elevated by approximately 40-60°C and a vapor pressure reduced by an order of magnitude.

Molecular Weight Volatility Formulation

3-(4-Pentylphenyl)azetidine: Validated Application Scenarios


Nematic Display Mixture Component

3-(4-Pentylphenyl)azetidine serves as a mesogenic core building block in nematic liquid crystal mixtures for display applications. The 4-pentylphenyl moiety provides the extended molecular geometry required for nematic phase formation with broad thermal stability (analogous 4-pentylphenyl compounds exhibit nematic phases stable from 263 K to 365 K) [1]. The azetidine ring introduces a polarizable heteroatom that contributes to dielectric anisotropy (Δε), a critical parameter governing electro-optical response in twisted nematic (TN) and in-plane switching (IPS) display modes. Procurement of this specific compound is justified when formulations require a polar heterocyclic core with the precise alkyl chain length needed to tune clearing points and rotational viscosity.

CNS Drug Discovery: Lipophilicity for BBB Penetration

The elevated lipophilicity of 3-(4-pentylphenyl)azetidine (estimated logP ≈ 4.2 based on cognate 4-pentylphenyl azetidine derivatives) [2] positions this compound as an advantageous intermediate for CNS-targeted drug discovery programs. Central nervous system drug candidates generally require logP values between 2.0 and 5.0 to achieve adequate passive diffusion across the blood-brain barrier . In contrast, the unsubstituted 3-phenylazetidine scaffold exhibits substantially lower lipophilicity (estimated logP ≈ 1.5-2.0), which may limit CNS penetration. The azetidine core further offers metabolic advantages over larger saturated heterocycles (e.g., piperidine) due to reduced susceptibility to CYP450-mediated N-dealkylation. This compound is particularly suitable for medicinal chemistry programs targeting GPCRs, ion channels, or enzymes where the 4-pentylphenyl moiety provides a lipophilic anchor for hydrophobic binding pockets.

Constrained Pharmacophore Design via Ring Strain

The azetidine ring in 3-(4-pentylphenyl)azetidine exhibits significant ring strain (approximately 26 kcal/mol) , which imposes conformational rigidity that can be exploited in pharmacophore design. This constrained geometry reduces the entropic penalty upon target binding relative to more flexible acyclic amine scaffolds or larger heterocycles such as pyrrolidine. 3-Aryl azetidine moieties have been employed as conformational restriction elements in receptor modulator design [3], and the 4-pentylphenyl substituent provides an additional vector for modulating target selectivity through hydrophobic interactions. Procurement of this specific building block enables medicinal chemists to explore structure-activity relationships where both the strained azetidine core and the extended alkyl chain length are variables of interest.

Chiral Dopant for Ferroelectric and Cholesteric LCs

Optically active azetidinone and azetidine derivatives are established as effective chiral dopants in tilted smectic liquid crystalline phases, inducing high degrees of twist in cholesteric and smectic C* phases even when added in small amounts (0.01 to 60% by weight) [4]. 3-(4-Pentylphenyl)azetidine, with its stereogenic center at the 3-position of the azetidine ring, can serve as a precursor for chiral dopant synthesis or be employed directly as a chiral additive in ferroelectric liquid crystal compositions. The 4-pentylphenyl tail ensures compatibility with conventional nematic host mixtures (typically composed of 4-alkyl- or 4-alkoxyphenyl-substituted cores), while the chiral azetidine moiety provides the molecular asymmetry required for macroscopic helical superstructure formation.

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